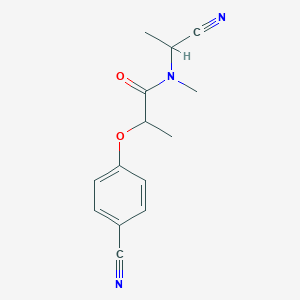
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide, also known as CM156, is a small molecule compound that has been studied extensively for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at the University of California, San Diego, and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In animal models of inflammation and autoimmune disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines, decrease the infiltration of immune cells into affected tissues, and reduce the severity of disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide is its relatively simple synthesis method, which makes it accessible for laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal models, which suggests that it may have a favorable safety profile for therapeutic use. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide. One area of interest is the development of more potent and selective analogs of this compound that could have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for various diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-cyanophenol with 1-bromo-2-chloroethane to form 4-cyano-2-(2-chloroethyl)phenol. This intermediate is then reacted with N-methylpropanamide and potassium carbonate to yield this compound.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation and autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce the severity of disease symptoms in animal models.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-2-(4-cyanophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(8-15)17(3)14(18)11(2)19-13-6-4-12(9-16)5-7-13/h4-7,10-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPMHXDNYVSIFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C)C(=O)C(C)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)


![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
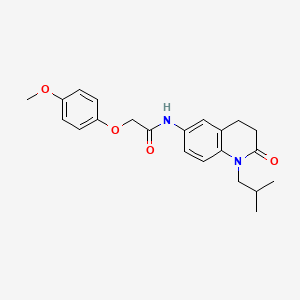
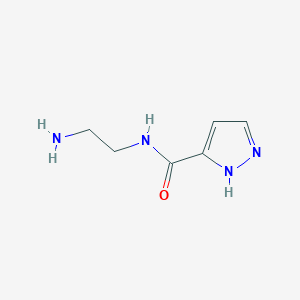
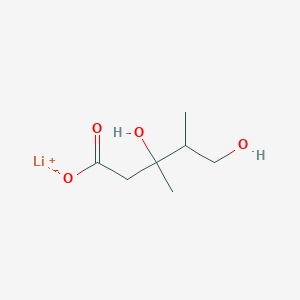
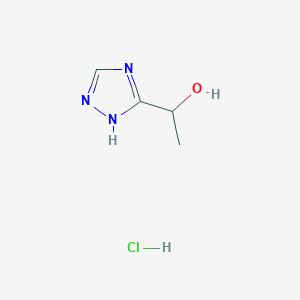

![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
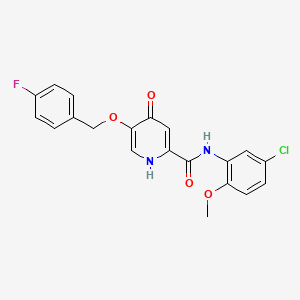
![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
